molecular formula C23H22N2O4S B6561040 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946320-52-1

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6561040
CAS No.: 946320-52-1
M. Wt: 422.5 g/mol
InChI Key: OEDOUBAJIQBVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in drug discovery known for its presence in compounds with a wide range of biological activities . This core is further functionalized with a 3,4-dimethoxybenzamide group and a thiophene-2-carbonyl moiety. The methoxy groups on the benzamide ring can influence the compound's electronic properties and binding affinity to biological targets, while the thiophene moiety is a common heterocycle used to modulate pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic areas. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-10-8-16(13-20(19)29-2)22(26)24-17-9-7-15-5-3-11-25(18(15)14-17)23(27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOUBAJIQBVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 946320-52-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anti-tubercular activity and other pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula: C23H22N2O4S
  • Molecular Weight: 422.5 g/mol
  • Structure: The compound features a tetrahydroquinoline core substituted with a thiophene carbonyl and methoxy groups, which are known to influence its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a systematic evaluation of various derivatives, compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis.

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
6a1.353.73Non-toxic
6e2.1840.32Non-toxic
6j1.504.00Non-toxic

The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating potent inhibitory effects against the bacteria. Importantly, these compounds exhibited low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

The mechanism of action for this class of compounds typically involves interaction with specific biological targets that disrupt cellular processes in Mycobacterium tuberculosis. Molecular docking studies indicate that these compounds can effectively bind to bacterial enzymes critical for survival and replication.

Other Biological Activities

Beyond anti-tubercular effects, preliminary investigations suggest potential applications in oncology and neuropharmacology:

Case Studies

A notable study focused on the synthesis and evaluation of related thiophene-containing compounds demonstrated their effectiveness against various cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity.

Example Case Study: Anti-Cancer Activity

In a comparative study of benzamide derivatives:

  • Compounds with thiophene substitutions exhibited enhanced selectivity towards cancer cells compared to their non-thiophene counterparts.
CompoundCancer Cell LineIC50 (μM)
ALNCaP5.0
BU9377.5
CPC310.0

These findings suggest that the incorporation of thiophene moieties can enhance anticancer properties .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibit significant anticancer activity. Key findings include:

  • Cytotoxic Effects : Studies have shown that related compounds can induce cytotoxicity in various cancer cell lines. For example, one study reported IC50 values ranging from 1.48 µM to 9.83 µM against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases 3 and 9, which are critical for the apoptotic pathway.

Carbonic Anhydrase Inhibition

The sulfonamide group in this compound plays a crucial role in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes:

  • Inhibition Potency : Research has demonstrated that compounds with similar structures exhibit variable inhibitory effects against different CA isoforms. Some derivatives have shown K_I values as low as 7.9 nM against hCA II and hCA IX.
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene and indole rings can enhance or diminish the inhibitory effects on CAs.

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

  • A study published in a peer-reviewed journal highlighted its cytotoxic effects against multiple cancer types and suggested further exploration in clinical settings.
  • Another investigation focused on the structure-activity relationship of related compounds, emphasizing the importance of functional groups in enhancing biological activity .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Substituents (Benzamide) Acyl Group (Tetrahydroquinoline) Molecular Weight (g/mol) Key Properties
Target Compound 3,4-dimethoxy Thiophene-2-carbonyl Not specified Balanced hydrophilicity, potential for aromatic interactions
3,5-Dimethoxy analog 3,5-dimethoxy Thiophene-2-carbonyl ~414 (estimated) Altered steric effects
10e 3,5-bis(trifluoromethyl) Morpholine-4-carbonyl Not specified High mTOR affinity, low solubility
CAS 898429-80-6 4-ethoxy Thiophene-2-sulfonyl 442.6 Electron-withdrawing sulfonyl group
CAS 1004253-21-7 4-(tert-butyl) Isobutyryl 378.51 High lipophilicity, safety concerns

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Skraup cyclization or Friedel-Crafts alkylation , as detailed in patent literature.

Skraup Cyclization

  • Reactants : Aniline derivatives (e.g., 4-methoxyaniline) and methyl vinyl ketone.

  • Conditions :

    • Concentrated sulfuric acid as a catalyst.

    • Heating under reflux (150–160°C) for 6–8 hours.

  • Outcome : Forms 1,2,3,4-tetrahydroquinoline with substituents dependent on the aniline starting material.

Friedel-Crafts Alkylation

  • Reactants : Benzene derivatives (e.g., 1,3-dimethoxybenzene) and preformed tetrahydroquinoline intermediates.

  • Conditions :

    • Lewis acid catalyst (e.g., AlCl₃).

    • Solvent: Dichloromethane or toluene.

    • Room temperature to 40°C for 12–24 hours.

Introduction of the Thiophene-2-Carbonyl Group

The thiophene-2-carbonyl moiety is introduced via N-acylation of the tetrahydroquinoline’s secondary amine.

Acylation with Thiophene-2-Carbonyl Chloride

  • Reactants : Tetrahydroquinoline intermediate + thiophene-2-carbonyl chloride.

  • Conditions :

    • Base: N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature.

    • Reaction time: 2–4 hours.

  • Yield : 65–75% (estimated from analogous reactions).

Coupling with Thiophene-2-Carboxylic Acid

  • Reactants : Tetrahydroquinoline intermediate + thiophene-2-carboxylic acid.

  • Coupling agents : HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate).

  • Conditions :

    • Solvent: DMF or DCM.

    • Base: DIPEA.

    • Temperature: Room temperature.

    • Reaction time: 12–18 hours.

Coupling of the 3,4-Dimethoxybenzamide Moiety

The final step involves forming an amide bond between the tetrahydroquinoline-thiophene intermediate and 3,4-dimethoxybenzoic acid.

Amide Bond Formation

  • Reactants :

    • 7-Amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline.

    • 3,4-Dimethoxybenzoic acid.

  • Coupling agents : HATU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole).

  • Conditions :

    • Solvent: DCM or THF.

    • Base: DIPEA.

    • Temperature: 0°C to room temperature.

    • Reaction time: 4–6 hours.

  • Yield : 60–70% (based on analogous benzamide syntheses).

Optimization and Challenges

Regioselectivity in Acylation

The tetrahydroquinoline scaffold’s secondary amine exhibits moderate reactivity, necessitating controlled acylation conditions to avoid over-reaction. Patent data highlights preferential acylation at position 1 over other reactive sites.

Purification Challenges

  • Byproducts : Unreacted starting materials and diacylated species.

  • Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Reference
Skraup cyclization4-Methoxyaniline + methyl vinyl ketoneH₂SO₄, reflux50–60%
Friedel-Crafts alkylation1,3-Dimethoxybenzene + AlCl₃DCM, rt45–55%
Thiophene acylationThiophene-2-carbonyl chloride + DIPEADCM, 0°C → rt65–75%
Benzamide coupling3,4-Dimethoxybenzoic acid + HATUDMF, rt60–70%

Research Findings and Advancements

Catalytic Improvements

Recent efforts focus on microwave-assisted synthesis to reduce reaction times. For example, Skraup cyclization under microwave irradiation (100°C, 30 minutes) achieves comparable yields to traditional methods.

Green Chemistry Approaches

  • Solvent replacement : Use of cyclopentyl methyl ether (CPME) instead of DCM improves sustainability.

  • Catalyst recycling : Immobilized Lewis acids (e.g., SiO₂-AlCl₃) enable reuse in Friedel-Crafts reactions .

Q & A

Basic: What are the key synthetic strategies for synthesizing 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between the tetrahydroquinoline and benzamide moieties) .
  • Nucleophilic substitution for introducing the thiophene-2-carbonyl group .
  • Optimization of reaction conditions : Temperature (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., HATU or EDCI for amidation) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound ≥95% purity .

Basic: Which analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the tetrahydroquinoline, thiophene, and benzamide groups .
  • Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonamide/thiophene vibrations .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy groups on benzamide, thiophene substituents) to assess impact on bioactivity .
  • Biological Assays : Test analogs against targets (e.g., kinases, GPCRs) using in vitro binding assays (IC50 determination) .
  • Computational Modeling : Perform docking studies with homology models of target proteins (e.g., COX-2 or serotonin receptors) to predict binding modes .
  • Data Correlation : Use regression analysis to link electronic (Hammett constants) or steric parameters with activity .

Advanced: How to reconcile conflicting reports on biological activity (e.g., anti-inflammatory vs. anticancer)?

Methodological Answer:

  • Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify off-target interactions .
  • Cellular Context : Assess activity in diverse cell lines (e.g., cancer vs. immune cells) to clarify tissue-specific effects .
  • Dose-Response Analysis : Determine if dual activities arise from concentration-dependent mechanisms .
  • Pathway Analysis : Transcriptomic or metabolomic profiling to map signaling pathways affected .

Advanced: What experimental approaches are used to identify biological targets?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout screens to identify genes essential for compound activity .
  • Thermal Shift Assays : Monitor protein thermal stability changes upon compound binding .

Advanced: How to evaluate stability and degradation under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .
  • Microsomal Metabolism : Use liver microsomes to predict Phase I/II metabolic pathways .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to assess shelf-life .

Advanced: What strategies resolve low solubility in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
  • pH Adjustment : Solubilize via protonation/deprotonation at physiologically relevant pH .

Advanced: How to address discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer:

  • PK/PD Modeling : Compare plasma exposure (AUC, Cmax) with in vitro IC50 values to assess bioavailability .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .
  • Tissue Distribution Studies : Use radiolabeled compound to quantify accumulation in target organs .
  • Species-Specific Differences : Test in multiple animal models (e.g., murine vs. primate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.